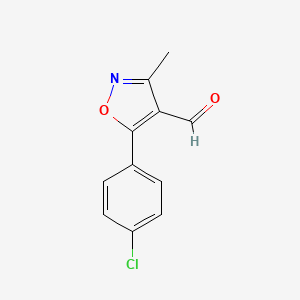

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

描述

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is an isoxazole derivative featuring a 4-chlorophenyl group at position 5, a methyl group at position 3, and a carbaldehyde moiety at position 4. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

属性

IUPAC Name |

5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZOBCJHUQONNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate then undergoes cyclization with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

化学反应分析

Types of Reactions

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid.

Reduction: 5-(4-Chlorophenyl)-3-methylisoxazole-4-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in developing anti-inflammatory, antiviral, and anticancer agents .

Biological Activity:

Research indicates that isoxazole derivatives exhibit significant biological activities, including:

- Anticancer Properties: Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as breast (MCF-7) and colon (LoVo) cancer cells. For instance, certain derivatives demonstrated IC50 values below 30 µg/mL, indicating strong potential as anticancer agents.

- Anti-inflammatory Effects: Isoxazoles are known to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. Compounds with similar structures have shown promising anti-inflammatory activities.

Agricultural Chemicals

Agrochemical Formulation:

The compound is employed in creating agrochemicals that provide effective pest control solutions while minimizing environmental impacts compared to traditional pesticides. Its ability to interact with biological systems makes it suitable for developing safer agricultural products .

Material Science

Development of Advanced Materials:

this compound is utilized in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them ideal for various industrial applications .

Biochemical Research

Role in Biochemical Assays:

In biochemical research, this compound aids scientists in understanding complex biological processes and interactions. Its unique structure allows it to participate in various biochemical assays, enhancing the understanding of enzyme interactions and signaling pathways .

Analytical Chemistry

Detection and Quantification:

The compound is also used in analytical chemistry for detecting and quantifying specific compounds within samples. Its chemical properties ensure high accuracy and reliability in analytical methods, contributing to research across multiple scientific disciplines .

Anticancer Research

A study focused on synthesizing various isoxazole derivatives reported their evaluation against multiple cancer cell lines. The most potent compounds exhibited significant cytotoxic effects, reinforcing the potential of this compound as an anticancer agent.

Anti-inflammatory Studies

Research has demonstrated that modifications on the isoxazole ring can enhance anti-inflammatory activity. Compounds similar to this compound showed selective COX-2 inhibition with sub-micromolar IC50 values, indicating a promising avenue for developing new anti-inflammatory drugs.

作用机制

The mechanism of action of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorophenyl group can enhance its binding affinity to hydrophobic pockets in target molecules .

相似化合物的比较

Table 1: Structural and Functional Comparison

Heterocyclic Core Influence

- Isoxazole vs. Imidazole/Triazole/Tetrazole/Pyrazole :

- Isoxazole’s oxygen and nitrogen atoms create a polarized ring, influencing hydrogen-bonding capacity. Imidazole and triazole derivatives (e.g., ) exhibit stronger interactions with enzymes like sirtuins or c-Met due to additional nitrogen atoms.

- Tetrazole derivatives (e.g., TH3–TH7 ) show potent antifungal activity, likely due to the tetrazole’s acidity (pKa ~4.9), enhancing solubility and target binding.

Substituent Effects

- 4-Chlorophenyl vs. 4-Fluorophenyl: Fluorine’s smaller size and lower electronegativity (vs. chlorine) in methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate reduce lipophilicity (clogP: ~2.1 vs.

- Carbaldehyde vs. Carboxylic Acid/Ester :

- The carbaldehyde group in the main compound may enable covalent interactions (e.g., Schiff base formation), whereas carboxylic acids (e.g., ) or esters (e.g., ) improve solubility or metabolic stability.

生物活性

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, along with a chlorophenyl group and an aldehyde functional group. The structural characteristics contribute to its stability and reactivity in biological systems.

Biological Activities

Isoxazole derivatives have been widely studied for their pharmacological properties. The biological activities associated with this compound include:

- Anticancer Activity : Isoxazoles have shown promise in cancer treatment. For instance, studies have indicated that various isoxazole derivatives exhibit significant cytotoxic effects against human cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing IC50 values that demonstrate its potential as an anticancer agent .

- Anti-inflammatory Properties : Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds with similar structures have been reported to possess anti-inflammatory activities, suggesting that this compound may also exhibit this property .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially leading to modulation of biological pathways. Its aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing enzyme activity and signaling pathways.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It can interact with specific receptors, affecting signaling cascades that regulate cellular functions.

- Formation of Reactive Intermediates : The aldehyde functional group can react with biological nucleophiles, leading to the formation of reactive intermediates that may alter cellular processes.

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Development : As a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, this compound enhances drug efficacy and specificity .

- Agricultural Chemicals : It is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides .

- Material Science : This compound finds applications in developing advanced materials like polymers and coatings, enhancing durability and resistance to environmental factors .

Case Studies

Several studies highlight the biological activity of isoxazole derivatives similar to this compound:

- Anticancer Studies : A study reported the synthesis of various isoxazole derivatives and their evaluation against multiple cancer cell lines. The most potent compounds exhibited IC50 values below 30 µg/mL against MCF-7 and LoVo cells, indicating strong anticancer potential .

- Anti-inflammatory Research : Research on related compounds demonstrated selective COX-2 inhibition with sub-micromolar IC50 values, suggesting that modifications on the isoxazole ring could enhance anti-inflammatory activity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by introduction of the carbaldehyde group. A nucleophilic substitution approach using aryl halides and aldehydes under basic conditions (e.g., K₂CO₃ as a catalyst) is commonly employed for analogous compounds . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reagents to improve yield. For example, highlights a procedure using 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacting with phenols under basic catalysis, which can be adapted for this compound.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and chlorophenyl/methyl substituents .

- FTIR : Strong absorption bands near 1680–1700 cm⁻¹ indicate the aldehyde carbonyl group .

- X-ray Diffraction (XRD) : Single-crystal XRD is critical for resolving stereochemistry and planar conformation, as demonstrated for structurally similar isoxazole derivatives . reports mean C–C bond lengths of 0.003 Å with an R factor of 0.039, ensuring high precision.

Q. How can researchers screen the biological activity of this compound in initial studies?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli) and cytotoxicity testing (e.g., MTT assay on mammalian cell lines). Molecular docking studies against bacterial enzymes (e.g., dihydrofolate reductase) can predict binding affinity, as shown for related isoxazole-carboxylic acids . emphasizes using ≥95% purity to avoid false positives.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents like trifluoromethyl (to enhance metabolic stability) or methoxy groups (to modulate lipophilicity) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G* basis sets) predict electronic properties and reactive sites. used such models to correlate vibrational spectra with experimental FTIR data.

- Bioisosteric Replacement : Replace the chlorophenyl group with fluorophenyl or pyridyl moieties to assess activity shifts .

Q. How can pharmacokinetic limitations (e.g., poor bioavailability) be addressed during optimization?

- Methodological Answer :

- Prodrug Design : Convert the aldehyde to a hydrolyzable Schiff base or acetal to improve solubility .

- Metabolic Stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the phenyl ring, which reduces oxidative metabolism, as seen in .

- Lipinski’s Rule Compliance : Ensure logP <5 and molecular weight <500 via substituent trimming or hydrophilic group addition.

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell passage number).

- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., oxidation byproducts) may skew results .

- Cross-Validation : Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify outliers. successfully resolved spectral discrepancies using DFT cross-checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。